molecular formula C12H12BBrF3O3- B13903537 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B13903537
M. Wt: 351.93 g/mol
InChI Key: SOHSJJCGCZRSHG-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound that features a unique bicyclic structure This compound is notable for its incorporation of bromine and trifluoromethyl groups, which contribute to its distinctive chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane . This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired product in good to excellent yields. The choice of solvent, such as DMAc (N,N-dimethylacetamide) or DCE (1,2-dichloroethane), can significantly influence the reaction outcome .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The trifluoromethyl and bromine groups enhance its binding affinity to target proteins, while the boron atom can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its combination of bromine, trifluoromethyl, and boron within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H12BBrF3O3-

Molecular Weight

351.93 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane

InChI

InChI=1S/C12H12BBrF3O3/c1-11-5-18-13(19-6-11,20-7-11)9-2-8(12(15,16)17)3-10(14)4-9/h2-4H,5-7H2,1H3/q-1

InChI Key

SOHSJJCGCZRSHG-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C3=CC(=CC(=C3)Br)C(F)(F)F

Origin of Product

United States

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